

The Dawn of Antithyroid Therapy: A Technical History of 2-Thiouracil

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Compound of Interest

Compound Name: 2-Thiouracil

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An in-depth guide for researchers, scientists, and drug development professionals on the pivotal discovery and scientific journey of **2-thiouracil**, a compound that revolutionized the treatment of hyperthyroidism.

Introduction

The 1940s marked a paradigm shift in the management of hyperthyroidism with the discovery of orally active antithyroid agents. Prior to this, treatments were limited to surgery or iodine therapy, both with significant drawbacks. The introduction of thiourea and its derivative, **2-thiouracil**, offered a non-invasive medical alternative, laying the foundation for modern antithyroid drug development. This technical guide provides a comprehensive overview of the history, discovery, mechanism of action, and early clinical evaluation of **2-thiouracil**, tailored for a scientific audience.

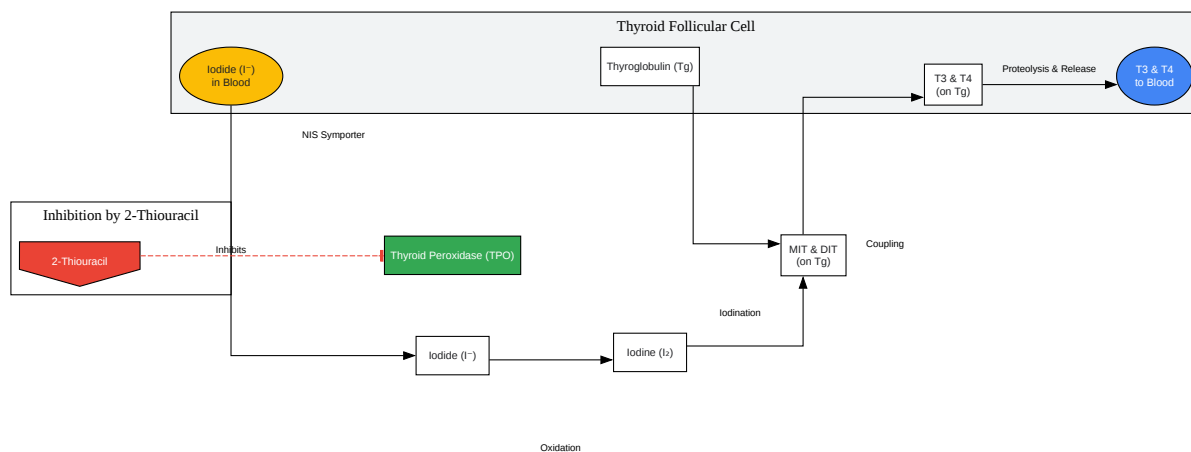
The Serendipitous Discovery and Pioneering Work of E.B. Astwood

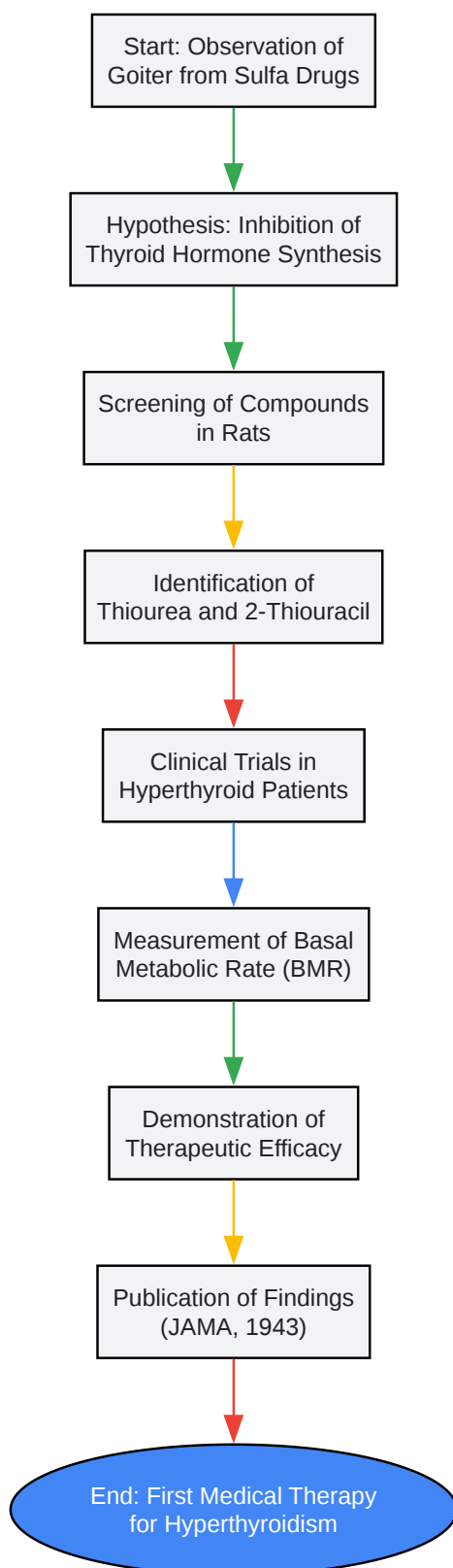
The journey to the discovery of **2-thiouracil** as an antithyroid agent was not a direct one, but rather the result of astute observation and systematic investigation. In the early 1940s, researchers at Johns Hopkins University, including Julia and Cosmo Mackenzie and Curt Richter, observed that certain sulfa drugs induced goiter in rats.^[1] This finding caught the attention of Dr. Edwin B. Astwood at Harvard Medical School.^[1]

Astwood hypothesized that the goiter was a compensatory enlargement of the thyroid gland resulting from the inhibition of thyroid hormone synthesis. He further reasoned that such a compound could be used therapeutically to treat hyperthyroidism, a condition of excessive thyroid hormone production. In 1942, Astwood began to systematically screen compounds for their antithyroid activity.^[1] His research culminated in a landmark 1943 publication in the Journal of the American Medical Association, which detailed the successful treatment of hyperthyroidism with thiourea and, more effectively, **2-thiouracil**.^{[2][3]} This marked the first-ever medical therapy for hyperthyroidism.^[1] Although its use has since been largely supplanted by safer and more potent drugs like propylthiouracil and methimazole, the discovery of **2-thiouracil**'s antithyroid properties was a pivotal moment in endocrine medicine.^{[2][4]}

Mechanism of Action: Inhibition of Thyroid Peroxidase

2-Thiouracil exerts its antithyroid effect by inhibiting the enzyme thyroid peroxidase (TPO).^[2] TPO is a key enzyme in the biosynthesis of thyroid hormones, catalyzing both the iodination of tyrosine residues on the thyroglobulin protein and the coupling of these iodotyrosine residues to form thyroxine (T4) and triiodothyronine (T3).^[5] By blocking TPO, **2-thiouracil** effectively reduces the production of new thyroid hormones.^[5] It is important to note that **2-thiouracil** does not affect the release of pre-formed thyroid hormones stored in the thyroid gland.





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